molecular formula C14H14ClN5 B13248919 3-(2-Chlorophenyl)-7-hydrazinyl-2,5-dimethylpyrazolo[1,5-a]pyrimidine

3-(2-Chlorophenyl)-7-hydrazinyl-2,5-dimethylpyrazolo[1,5-a]pyrimidine

Cat. No.: B13248919
M. Wt: 287.75 g/mol
InChI Key: JPACTEZVCSXXGH-UHFFFAOYSA-N
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Description

3-(2-Chlorophenyl)-7-hydrazinyl-2,5-dimethylpyrazolo[1,5-a]pyrimidine is a heterocyclic compound that belongs to the pyrazolo[1,5-a]pyrimidine family. These compounds are known for their diverse biological activities and potential therapeutic applications. The presence of a chlorophenyl group and a hydrazinyl group in its structure makes it a unique molecule with significant pharmacological potential.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-Chlorophenyl)-7-hydrazinyl-2,5-dimethylpyrazolo[1,5-a]pyrimidine typically involves multi-step reactions starting from readily available precursors. One common method involves the condensation of 2-chlorobenzaldehyde with hydrazine hydrate to form the corresponding hydrazone. This intermediate is then reacted with 3,5-dimethylpyrazole in the presence of a suitable catalyst under reflux conditions to yield the target compound .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification systems to ensure high yield and purity. The reaction conditions are carefully controlled to minimize by-products and maximize efficiency.

Chemical Reactions Analysis

Types of Reactions

3-(2-Chlorophenyl)-7-hydrazinyl-2,5-dimethylpyrazolo[1,5-a]pyrimidine undergoes various chemical reactions, including:

    Oxidation: The hydrazinyl group can be oxidized to form corresponding azo or azoxy derivatives.

    Reduction: The chlorophenyl group can be reduced to a phenyl group under specific conditions.

    Substitution: The chlorine atom in the chlorophenyl group can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophilic substitution reactions often use reagents like sodium azide or thiourea.

Major Products Formed

    Oxidation: Azo or azoxy derivatives.

    Reduction: Phenyl-substituted pyrazolo[1,5-a]pyrimidine.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

3-(2-Chlorophenyl)-7-hydrazinyl-2,5-dimethylpyrazolo[1,5-a]pyrimidine has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Studied for its potential as an antimicrobial and anticancer agent.

    Medicine: Investigated for its role in developing new therapeutic drugs targeting specific enzymes or receptors.

    Industry: Utilized in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of 3-(2-Chlorophenyl)-7-hydrazinyl-2,5-dimethylpyrazolo[1,5-a]pyrimidine involves its interaction with specific molecular targets. The hydrazinyl group can form hydrogen bonds with active sites of enzymes, inhibiting their activity. The chlorophenyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes and reach intracellular targets .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(2-Chlorophenyl)-7-hydrazinyl-2,5-dimethylpyrazolo[1,5-a]pyrimidine stands out due to its unique combination of a chlorophenyl and hydrazinyl group, which imparts distinct chemical and biological properties. Its versatility in undergoing various chemical reactions and its potential therapeutic applications make it a valuable compound in scientific research.

Properties

Molecular Formula

C14H14ClN5

Molecular Weight

287.75 g/mol

IUPAC Name

[3-(2-chlorophenyl)-2,5-dimethylpyrazolo[1,5-a]pyrimidin-7-yl]hydrazine

InChI

InChI=1S/C14H14ClN5/c1-8-7-12(18-16)20-14(17-8)13(9(2)19-20)10-5-3-4-6-11(10)15/h3-7,18H,16H2,1-2H3

InChI Key

JPACTEZVCSXXGH-UHFFFAOYSA-N

Canonical SMILES

CC1=NC2=C(C(=NN2C(=C1)NN)C)C3=CC=CC=C3Cl

Origin of Product

United States

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